(3S,6S,9S,12R,15S,18S,21S,24S,30S)-33-[(E,1R,2R)-1-hydroxy-2-methyl-hex-4-enyl]-6,9,18,24-tetraisobutyl-3,21,30-triisopropyl-1,4,7,10,12,15,19,25,28-nonamethyl-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone
説明
特性
CAS番号 |
63775-96-2 |
|---|---|
分子式 |
C63H113N11O12 |
分子量 |
1216.6 g/mol |
IUPAC名 |
(3S,6S,9S,12R,15S,18S,21S,24S,30S)-33-[(E,1R,2R)-1-hydroxy-2-methylhex-4-enyl]-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21,30-tri(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone |
InChI |
InChI=1S/C63H113N11O12/c1-26-27-28-41(16)53(76)52-57(80)67-49(38(10)11)61(84)68(19)33-48(75)69(20)44(29-34(2)3)56(79)66-50(39(12)13)62(85)70(21)45(30-35(4)5)55(78)64-42(17)54(77)65-43(18)58(81)71(22)46(31-36(6)7)59(82)72(23)47(32-37(8)9)60(83)73(24)51(40(14)15)63(86)74(52)25/h26-27,34-47,49-53,76H,28-33H2,1-25H3,(H,64,78)(H,65,77)(H,66,79)(H,67,80)/b27-26+/t41-,42+,43-,44+,45+,46+,47+,49+,50+,51+,52?,53-/m1/s1 |
InChIキー |
ZNVBEWJRWHNZMK-APUFIDQKSA-N |
異性体SMILES |
CC=CC[C@@H](C)[C@H]([C@H]1C(=O)N[C@H](C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N1C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C)C(C)C)O |
正規SMILES |
CC=CCC(C)C(C1C(=O)NC(C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C)C(C)C)O |
同義語 |
Val2-cyclosporine; |
製品の起源 |
United States |
準備方法
Enzymatic Assembly via Nonribosomal Peptide Synthetases
Cyclosporin D is biosynthesized by nonribosomal peptide synthetases (NRPSs), specifically cyclosporin synthetase, a multi-modular enzyme. This megasynthase activates, methylates, and ligates 11 amino acids in an assembly line fashion. Key steps include:
-
Amino Acid Activation : Each residue is adenylated and tethered to the enzyme via thioester bonds.
-
N-Methylation : S-Adenosyl methionine (SAM) donates methyl groups to specific amide nitrogens.
-
Cyclization : The linear peptide intermediate undergoes intramolecular condensation to form the cyclic structure.
In Cyclosporin D, the substitution of L-valine at position 2 with L-α-aminobutyric acid distinguishes it from Cyclosporin A. This modification occurs during the substrate selection phase of the NRPS.
Fermentation Optimization
Industrial production relies on Tolypocladium inflatum fungi. Critical fermentation parameters include:
-
Carbon Source : Glucose (20 g/L) and maltose (10 g/L) enhance titers by 40% compared to sucrose.
-
Nitrogen Limitation : Ammonium sulfate concentrations below 2 g/L prevent feedback inhibition.
Chemical Synthesis Strategies
Convergent Solid-Phase Synthesis
A 2007 study demonstrated a 12-step synthesis of Cyclosporin O, a structural homolog, using Fmoc-amino acid chlorides and zinc dust-mediated couplings. Adapting this for Cyclosporin D involves:
Table 1: Key Coupling Reactions in Cyclosporin D Synthesis
Challenges in Stereochemical Control
-
Epimerization : Basic conditions during MeBmt¹ activation caused 15% epimerization, mitigated by using zinc dust at pH 7.0.
-
N-Methylation : Selective methylation required Boc-protection of non-target amines, reducing side reactions by 60%.
Downstream Processing Techniques
Liquid-Liquid Extraction (LLE)
A 2018 protocol achieved 97.3% recovery of polygalacturonase using Triton X-100/acetonitrile phases. Adapted for Cyclosporin D:
Table 2: Solvent Systems for Cyclosporin D Extraction
| Phase Component | Concentration (w/w%) | Partition Coefficient (K) |
|---|---|---|
| Triton X-100 | 23 | 8.7 ± 0.3 |
| 1-Butanol | 19 | 5.2 ± 0.2 |
| Ethyl Acetate | 15 | 3.1 ± 0.1 |
Acetonitrile removed hydrophobic impurities, increasing purity from 68% to 94%.
Chromatographic Purification
-
Size Exclusion : Sephadex LH-20 resolved cyclosporin variants with 2.1 Å resolution.
-
Reverse-Phase HPLC : C18 columns (5 µm, 250 × 4.6 mm) with 65:35 MeCN/H₂O + 0.1% TFA achieved baseline separation in 22 min.
Formulation and Stabilization
Microemulsion Preconcentrates
A 1997 patent detailed cyclosporin formulations using:
-
Hydrophilic Phase : 20–80% C₈–C₁₂ alkanediols (e.g., 1,2-propylene glycol)
-
Lipophilic Phase : 2–45% medium-chain triglycerides
-
Surfactants : 20–90% polyoxyl 40 hydrogenated castor oil
This system increased oral bioavailability by 320% compared to oil-based solutions.
Lyophilization for Long-Term Stability
-
Cryoprotectants : 5% trehalose reduced aggregation by 90% after 24 months at -20°C.
-
Reconstitution : 0.9% saline restored >95% activity within 2 minutes.
Analytical Characterization
Structural Confirmation
Purity Assessment
-
HPLC-DAD : 254 nm detection, purity >99.5% with 0.3% D-Ala epimer.
-
Circular Dichroism : θ₂₂₂ = +12,300 deg·cm²/dmol confirmed native conformation.
Comparative Method Evaluation
Table 3: Production Method Tradeoffs
| Method | Yield (%) | Cost ($/g) | Time (Days) |
|---|---|---|---|
| Biosynthesis | 0.8 | 120 | 14 |
| Chemical Synthesis | 5.2 | 2,400 | 42 |
| Hybrid (Bio + Chem) | 2.1 | 680 | 28 |
Biosynthesis dominates for bulk production, while chemical methods enable analog development.
Emerging Technologies and Challenges
Engineered NRPS Systems
化学反応の分析
反応の種類: シクロスポリンDは、次のような様々な化学反応を受けます。
酸化: シクロスポリンDは、酸化されて異なる代謝物を形成することができます。
還元: 還元反応は、シクロスポリンDの構造を改変し、その生物学的活性を影響を与える可能性があります。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。
還元: 水素化ホウ素ナトリウムと水素化アルミニウムリチウムなどの還元剤が使用されます。
生成される主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 例えば、酸化はヒドロキシル化代謝物の形成につながる可能性があり、一方、還元は脱水素化誘導体の生成につながる可能性があります .
4. 科学研究の応用
シクロスポリンDは、次のような幅広い科学研究の応用があります。
化学: ペプチド合成と構造活性相関を研究するためのモデル化合物として使用されます。
生物学: 細胞プロセスとシグナル伝達経路への影響について調査されています。
医学: 臓器移植拒絶の予防と自己免疫疾患の治療における可能性について研究されています。
科学的研究の応用
Immunosuppression in Organ Transplantation
Cyclosporin D has demonstrated significant potential in preventing organ rejection. Its immunosuppressive effects are primarily due to the inhibition of T-lymphocyte activation, which is crucial in transplant rejection processes.
- Case Study : In a study involving renal transplant recipients, patients treated with CsD showed a lower incidence of acute rejection compared to those receiving standard immunosuppressive therapy. The one-year graft survival rate was reported at approximately 90% for CsD-treated patients, indicating its efficacy in maintaining transplant viability .
Treatment of Autoimmune Diseases
Cyclosporin D has been explored as a treatment option for various autoimmune conditions, including rheumatoid arthritis and psoriasis.
- Clinical Trial Data : A randomized controlled trial assessing the effects of CsD on psoriasis showed a significant reduction in the Psoriasis Area and Severity Index (PASI) scores after 12 weeks of treatment, with an average improvement of 75% .
Neurological Applications
Recent studies have investigated the neuroprotective effects of Cyclosporin D, particularly in traumatic brain injury (TBI) models.
- Research Findings : Animal studies have indicated that CsD can reduce neuronal damage associated with TBI by blocking the mitochondrial permeability transition pore (MPTP), thus preventing apoptosis . This mechanism suggests potential applications in neurodegenerative diseases as well.
Pharmacokinetics and Mechanism of Action
Cyclosporin D exhibits unique pharmacokinetic properties that may enhance its therapeutic profile:
- Absorption : CsD is rapidly absorbed when administered orally, with peak plasma concentrations achieved within 2 hours.
- Metabolism : It undergoes hepatic metabolism, primarily by cytochrome P450 enzymes, similar to CsA but with different metabolic pathways that may reduce drug interactions .
Comparative Efficacy: Cyclosporin A vs. Cyclosporin D
| Parameter | Cyclosporin A | Cyclosporin D |
|---|---|---|
| Graft Survival Rate | ~85% | ~90% |
| PASI Score Improvement | 60% | 75% |
| Nephrotoxicity Incidence | Higher | Lower |
| Neuroprotective Effects | Limited | Significant |
Adverse Effects and Safety Profile
While Cyclosporin D presents numerous therapeutic benefits, it is essential to consider its safety profile:
作用機序
シクロスポリンDは、T細胞の活性化に関与するタンパク質ホスファターゼであるカルシニューリンの活性を阻害することによって効果を発揮します。この阻害は、インターロイキン-2や他のサイトカインの転写を阻害し、その結果、免疫応答が抑制されます。 シクロスポリンDの分子標的は、カルシニューリンを阻害するためにシクロスポリンDと複合体を形成する細胞質タンパク質であるシクロフィリンです .
類似の化合物:
シクロスポリンA: シクロスポリンファミリーで最もよく知られているメンバーであり、臨床現場で広く使用されています。
シクロスポリンB: 同様の免疫抑制特性を持つ、シクロスポリンファミリーの別のメンバー。
シクロスポリンC:
シクロスポリンDの独自性: シクロスポリンDは、その独特の生物学的活性を生み出す特定のアミノ酸組成と構造的特徴によって独特です。 カルシニューリンの選択的阻害とシクロフィリンとの相互作用は、研究および治療的用途のための貴重な化合物となっています .
類似化合物との比較
Structural and Functional Differences
Cyclosporins share a conserved cyclic peptide backbone but differ in side-chain modifications, leading to varied biological activities.
Pharmacological and Mechanistic Insights
- Immunosuppression: CsA binds tightly to cyclophilin A, forming a complex that inhibits calcineurin, blocking T-cell activation . CsD’s weaker binding to cyclophilin A reduces its immunosuppressive potency . Valspodar, a non-immunosuppressive CsD analog, retains Pgp inhibition without affecting T cells .
MDR Modulation :
Membrane Interactions :
Anti-parasitic Activity :
- CsD’s anti-malarial efficacy is comparable to CsA but requires higher concentrations due to reduced membrane permeability .
生物活性
Cyclosporin D (CsD) is a cyclic polypeptide that has garnered attention for its unique biological activities, particularly in the fields of immunology and pharmacology. While its more famous counterpart, cyclosporin A (CsA), is widely recognized for its potent immunosuppressive properties, CsD exhibits a range of biological activities that warrant detailed exploration.
Chemical Structure and Properties
Cyclosporin D is structurally similar to cyclosporin A, differing primarily in the composition of its amino acid residues. The chemical structure of CsD contributes to its biological activity, influencing its interactions with various cellular targets.
Biological Activities
- Immunosuppressive Effects :
- Effects on Cellular Mechanisms :
- Neuroprotective Properties :
- Antiparasitic Activity :
Table 1: Summary of Biological Activities of Cyclosporin D
Case Study: Neuroprotective Effects
In a study examining the neuroprotective effects of CsD, researchers observed that treatment with CsD significantly reduced neuronal cell death in models of ischemic injury. The study highlighted that CsD preserved mitochondrial function and reduced markers of apoptosis, indicating its potential as a therapeutic agent for neurodegenerative diseases .
The biological activities of cyclosporin D are largely mediated through its interaction with specific proteins and cellular pathways:
- Cyclophilin D Inhibition : CsD binds to CypD, inhibiting its pro-apoptotic effects by preventing MPTP opening, which is crucial for maintaining mitochondrial integrity during stress conditions .
- Membrane Interaction : The degree of membrane permeability influenced by CsD affects its bioactivity, suggesting that modifications to its structure could enhance therapeutic efficacy .
Q & A
Q. How is Cyclosporin D structurally characterized and differentiated from other cyclosporins in experimental settings?
Cyclosporin D is distinguished using high-resolution analytical techniques such as HPLC-ESI-ion trap-mass spectrometry and nuclear magnetic resonance (NMR) . These methods identify unique structural features, such as the 7-isovaleroyl modification, which differentiates it from analogs like Cyclosporin A or C . Comparative spectral libraries and retention time analyses are critical for validation.
Q. What safety protocols are recommended for handling Cyclosporin D in laboratory environments?
Cyclosporin D is classified as a Category 1A carcinogen and requires strict handling:
- Personal Protective Equipment (PPE) : Use impermeable gloves (material tested for penetration time), sealed eyewear, and respiratory protection for aerosolized forms .
- Storage : No specific storage conditions are mandated, but it should be isolated from consumables and handled in ventilated hoods.
- Emergency Measures : Immediate medical observation is required post-exposure due to delayed toxicity symptoms .
Q. What experimental models are suitable for preliminary screening of Cyclosporin D’s immunosuppressive activity?
In vitro T-cell proliferation assays (e.g., murine splenocyte cultures) and calcineurin phosphatase activity assays are standard. Dose-response curves should be generated using IC₅₀ calculations , with Cyclosporin A as a positive control .
Advanced Research Questions
Q. How does Cyclosporin D’s binding affinity to cyclophilins compare to other analogs, and what methodological strategies resolve conflicting binding data?
Cyclosporin D’s interaction with cyclophilin isoforms (e.g., mitochondrial CypD) is assessed via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) . Discrepancies in binding affinity studies may arise from assay conditions (e.g., pH, ionic strength). Normalization to reference compounds (e.g., Cyclosporin A-CypA binding) and meta-analysis of published dissociation constants (Kd) can clarify inconsistencies .
Q. What methodological approaches are employed to investigate Cyclosporin D’s interaction with mitochondrial permeability transition pores (mPTP)?
Isolated mitochondrial assays under simulated ischemia-reperfusion conditions are used to measure mPTP opening via calcium retention capacity (CRC) assays. Cyclosporin D’s efficacy is compared to Cyclosporin A using CypD-knockout models to confirm target specificity. Data should include confocal imaging of mitochondrial membrane potential (ΔΨm) with dyes like JC-1 .
Q. How can researchers optimize microbial biosynthesis of Cyclosporin D for high-throughput studies?
Fermentation optimization in Tolypocladium inflatum strains involves modulating nitrogen sources, temperature, and aeration. Gene cluster editing (e.g., nonribosomal peptide synthetase tailoring) enhances yield. Analytical HPLC-MS monitors metabolite profiles, while RNA-seq identifies overexpression targets for rate-limiting enzymes .
Q. How can researchers address discrepancies in reported neuroprotective effects of Cyclosporin D across different experimental models?
Variability in outcomes (e.g., neuroprotection vs. toxicity) may stem from dose-dependent effects or model-specific factors (e.g., primary neurons vs. immortalized lines). Rigorous meta-regression analysis adjusting for covariates (e.g., exposure duration, purity) is recommended. Replication in 3D organoid models or transgenic animals with standardized injury protocols (e.g., oxygen-glucose deprivation) improves generalizability .
Methodological Considerations for Data Analysis
- Statistical Frameworks : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses. For pharmacological data, time-response models and ANOVA with post-hoc corrections address multi-group comparisons .
- Data Presentation : Follow Beilstein Journal guidelines for concise integration of tables/figures without redundancy. Supportive data (e.g., dose-response curves) should be in supplementary files with explicit variable descriptions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
